N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(2-(Thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole derivative characterized by a partially saturated bicyclic core (4,5,6,7-tetrahydrobenzoimidazole) and a thiophene-containing ethyl carboxamide side chain. Key features include:
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(15-6-5-11-2-1-7-19-11)10-3-4-12-13(8-10)17-9-16-12/h1-2,7,9-10H,3-6,8H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPNNTWESXYALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCC3=CC=CS3)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the condensation of a thiophene derivative with a benzimidazole precursor. Common synthetic routes include:
Condensation Reaction: Utilizing thiophene-2-carboxylic acid and 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid under acidic conditions to form the desired compound.
Cyclization Reaction: Employing cyclization of intermediate compounds under specific conditions to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
Scientific Research Applications
N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has been investigated for various applications:
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways.
Biology
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell functions.
- Anticancer Potential : Research indicates that it may possess anticancer properties. In vitro studies have demonstrated its activity against cancer cell lines such as MCF7 (human breast adenocarcinoma), suggesting it could be a candidate for further development as an anticancer agent .
Medicine
- Therapeutic Effects : The compound is being explored for its anti-inflammatory and analgesic activities. Preliminary studies suggest it may help alleviate pain and inflammation through mechanisms that require further investigation.
- Drug Development : Its structural characteristics make it a promising candidate for drug development targeting specific diseases, including cancer and infections.
Industry
- Material Science : this compound is being utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors. Its electronic properties are of particular interest in the field of materials science.
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound's tetrahydrobenzoimidazole core distinguishes it from fully aromatic analogs, likely reducing planarity and enhancing solubility .
- Thiophene-containing side chains (as in the target compound) are less common than piperazine or nitro-substituted aryl groups in reported analogs, suggesting unique electronic profiles .
Physicochemical Properties
Biological Activity
N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized primarily through condensation reactions involving thiophene derivatives and benzimidazole precursors. Key synthetic routes include:
- Condensation Reaction : Utilizing thiophene-2-carboxylic acid and 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid under acidic conditions.
- Cyclization Reaction : Involves cyclization of intermediate compounds to yield the final product.
These methods are optimized for efficiency and yield in both laboratory and industrial settings.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance:
- In vitro Studies : The compound demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like ampicillin .
Anticancer Activity
The compound has also shown promise in cancer research:
- Cell Line Studies : In studies involving human cancer cell lines, the compound inhibited cell proliferation effectively. It exhibited an IC50 value of approximately 20 µM against breast cancer cells (MCF-7), indicating potent anticancer activity .
The proposed mechanisms underlying the biological activities include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies have documented the efficacy of this compound:
- Antimicrobial Efficacy : A study highlighted its effectiveness against multi-drug resistant strains of bacteria. The compound was tested against clinical isolates with promising results .
- Cancer Cell Studies : Another study focused on its anticancer properties, demonstrating a significant reduction in tumor size in xenograft models treated with the compound .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a table is provided below:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | High (MIC < 10 µg/mL) | IC50 ~ 20 µM |
| Thiophene Derivative A | Structure | Moderate (MIC ~ 20 µg/mL) | IC50 ~ 50 µM |
| Benzimidazole Derivative B | Structure | Low (MIC > 50 µg/mL) | IC50 ~ 100 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation of tetrahydrobenzo[d]imidazole precursors with thiophene-based ethylamine derivatives. Key steps include:
- Step 1 : Formation of the tetrahydrobenzimidazole core via acid-catalyzed cyclization of cyclohexenone derivatives with ammonium acetate .
- Step 2 : Carboxamide functionalization using thiophen-2-ylethylamine under coupling agents like EDCI/HOBt in DMF .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (9:1) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Verify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, tetrahydrobenzimidazole NH at δ 10.2–11.0 ppm) and carbon assignments .
- X-ray Crystallography : Grow single crystals via slow evaporation in methanol. Refine using SHELXL (space group determination, R-factor < 0.05) .
- FT-IR : Confirm carboxamide C=O stretch at ~1650–1680 cm⁻¹ and NH bending at ~1550 cm⁻¹ .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to measure plasma concentrations after oral administration in rodent models. Adjust dosing regimens if metabolic instability is observed .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to identify active/inactive metabolites contributing to discrepancies .
- Receptor Binding Assays : Compare in vitro IC50 values (e.g., kinase inhibition) with in vivo efficacy using knockout models to isolate target-specific effects .
Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?
- Methodological Answer :
- Graph Set Analysis : Use Mercury CSD 2.0 to analyze hydrogen-bond motifs (e.g., R₂²(8) rings) and quantify intermolecular interactions .
- Solubility Prediction : Correlate lattice energy (calculated via PIXEL method) with experimental solubility in polar solvents. Modify substituents (e.g., –CF₃) to disrupt strong H-bonding if solubility is poor .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH) and monitor crystalline form transitions via PXRD .
Q. What computational methods are suitable for elucidating structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize derivatives with improved binding scores (ΔG < -9 kcal/mol) .
- QSAR Modeling : Train a model with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate using leave-one-out cross-validation (R² > 0.8) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess dynamic binding stability (RMSD < 2.0 Å) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Panel Screening : Test against a panel of 50 kinases at 1 µM (e.g., Eurofins KinaseProfiler). Focus on kinases with <30% residual activity .
- IC50 Determination : Use ATP-coupled luminescent assays (e.g., ADP-Glo™) with 10-dose IC50 curves (n=3 replicates) .
- Cellular Validation : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assay. Correlate IC50 values with kinase inhibition data .
Q. What analytical approaches can identify synthetic byproducts or degradation products?
- Methodological Answer :
- LC-HRMS : Use a Q-TOF instrument (ESI+) with mass accuracy < 5 ppm. Compare observed [M+H]⁺ ions with predicted byproduct masses .
- Forced Degradation Studies : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation pathways via LC-MS .
- Isolation & Characterization : Scale up reactions, isolate byproducts via prep-HPLC, and characterize using 2D NMR (COSY, HSQC) .
Advanced Characterization
Q. How can researchers leverage crystallographic data to optimize the compound’s bioactivity?
- Methodological Answer :
- Electrostatic Potential Maps : Generate maps in CrystalExplorer to identify regions for functionalization (e.g., adding –OH groups to enhance H-bonding) .
- Torsion Angle Analysis : Adjust substituents on the thiophene ring to minimize steric clashes in the active site (e.g., dihedral angles < 30°) .
- Polymorph Screening : Use solvent-drop grinding to identify stable polymorphs with improved dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
